molecular formula C17H19NO2S B12788571 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione CAS No. 86106-16-3

5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12788571
CAS No.: 86106-16-3
M. Wt: 301.4 g/mol
InChI Key: URSQTZAJJKXECC-UHFFFAOYSA-N
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Description

The compound features a rigid TZD core substituted at position 3 with a 6-phenylhex-3-yn-1-yl group and at positions 5 and 5 with methyl groups. This substitution pattern distinguishes it from other TZD derivatives, as the extended alkyne chain terminated by a phenyl group introduces unique steric and electronic properties.

Properties

CAS No.

86106-16-3

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

5,5-dimethyl-3-(6-phenylhex-3-ynyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H19NO2S/c1-17(2)15(19)18(16(20)21-17)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,6,9-10,13H2,1-2H3

InChI Key

URSQTZAJJKXECC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)S1)CCC#CCCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

    Chemical Reduction: Using reducing agents to convert precursor molecules into the desired compound.

    Electrochemical Methods: Employing electrical currents to drive chemical reactions.

    Sonochemical Methods: Utilizing ultrasonic waves to enhance reaction rates and yields.

Industrial production methods typically involve scaling up these laboratory techniques to produce larger quantities of the compound while maintaining purity and consistency.

Chemical Reactions Analysis

NSC 373551 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiazolidine derivatives exhibit significant anticancer properties. Studies have shown that the thiazolidine structure can enhance the cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidine have been tested against hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231), demonstrating promising growth inhibition rates . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties
Thiazolidine derivatives have also been evaluated for their antimicrobial activities. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. The presence of the thiazolidine moiety is believed to contribute to the interaction with microbial cell membranes, leading to cell death .

Material Science

Polymer Synthesis
5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione can serve as a precursor in the synthesis of novel polymers. Its ability to undergo polymerization reactions allows for the development of materials with tailored properties for specific applications such as coatings and adhesives.

Nanocomposites
The incorporation of thiazolidine derivatives into nanocomposite materials has been explored. These materials demonstrate enhanced mechanical properties and thermal stability, making them suitable for advanced engineering applications .

Agricultural Applications

Pesticide Development
There is potential for using thiazolidine derivatives in developing new pesticides due to their biological activity against pathogens affecting crops. Research into their efficacy as fungicides or herbicides could lead to environmentally friendly agricultural solutions.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated against HepG-2 and MDA-MB-231 cell linesSignificant growth inhibition observed; potential for further development as anticancer agents
Antimicrobial TestingAssessed against various bacterial strainsEffective against gram-positive bacteria; structure-function relationship established
Polymer ResearchInvestigated as a polymer precursorEnhanced mechanical properties in synthesized polymers

Mechanism of Action

The mechanism by which NSC 373551 exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Alkyne vs.
  • Methyl vs. Hydroxymethyl Groups : The 5,5-dimethyl substitution enhances lipophilicity compared to the hydrophilic 5,5-bis(hydroxymethyl) analog , which may influence membrane permeability.
  • Core Heterocycle : Imidazolidine-diones (e.g., ) replace the sulfur atom in TZDs with nitrogen, altering electronic properties and hydrogen-bonding capacity.

Biological Activity

5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that illustrate its effectiveness in various applications.

Chemical Structure and Properties

The compound has the molecular formula C17H19NO2SC_{17}H_{19}NO_2S and features a thiazolidine ring, which is known for its versatile biological activity. The presence of the phenylhex-3-yn-1-yl group enhances its potential pharmacological properties.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. In one study, various thiazolidine derivatives were synthesized and tested against a range of microorganisms. The results indicated that these compounds displayed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL . This suggests that 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione may possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

A systematic review highlighted the anticancer potential of thiazolidines, including derivatives like 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione. Thiazolidinones have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, specific derivatives demonstrated potent antitumor effects against glioblastoma multiforme cells in vitro .

Enzyme Inhibition

Thiazolidines are also recognized for their ability to inhibit specific enzymes. Some studies have reported that thiazolidine derivatives can act as inhibitors of α-amylase and urease. In particular, certain compounds exhibited high potency as α-amylase inhibitors compared to standard drugs . This property is crucial for developing therapeutic agents for diabetes management.

Synthesis Methods

The synthesis of 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The Sonogashira reaction has been utilized to create functionalized enynes that serve as precursors for thiazolidine synthesis. This method allows for the introduction of various substituents at different positions on the thiazolidine ring .

Case Studies

  • Anticancer Efficacy : A study conducted by Da Silva et al. evaluated the cytotoxic effects of synthesized thiazolidinones on glioblastoma cells. Among several derivatives tested, those containing the thiazolidine core exhibited significant reductions in cell viability .
  • Antimicrobial Testing : In a comparative study on antimicrobial efficacy, derivatives including 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione were assessed against various bacterial strains. Results indicated a marked improvement in activity against resistant strains when compared to traditional antibiotics .

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialMIC: 2 - 16 µg/mL against Gram-positive bacteria
AnticancerSignificant cytotoxicity against glioblastoma cells
Enzyme InhibitionPotent α-amylase inhibition

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